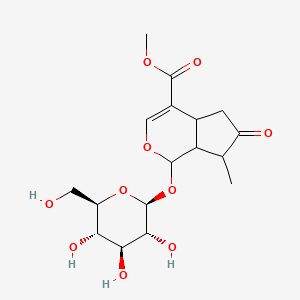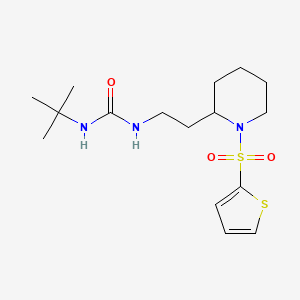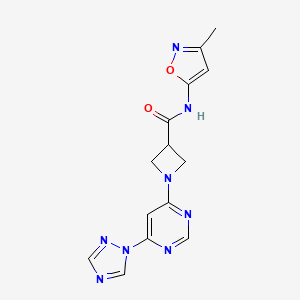
N-(3-(1H-ピロール-1-イル)プロピル)-9H-キサンテン-9-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide is a compound that features a pyrrole ring and a xanthene core. This compound is part of a class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
科学的研究の応用
N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of organic materials with specific electronic or photophysical properties
作用機序
Target of Action
Compounds with similar structures, such as 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n’-(2-(substituted)acetyl)benzohydrazides, have been found to inhibit enoyl acp reductase and dhfr enzymes . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively .
Mode of Action
Similar compounds have shown binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . This suggests that N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide might interact with its targets in a similar manner, leading to inhibition of these enzymes.
Result of Action
If the compound acts similarly to its structural analogs, it could potentially lead to disruption of cell membrane integrity and inhibition of dna synthesis .
準備方法
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide typically involves the condensation of a carboxylic acid derivative with a substituted amine. One common method includes the reaction of 9H-xanthene-9-carboxylic acid with 3-(1H-pyrrol-1-yl)propylamine under reflux conditions, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
類似化合物との比較
N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit diverse biological activities, including antimicrobial and antiviral properties.
Benzimidazole derivatives: These compounds are another class of nitrogen-containing heterocycles with significant biological activities, including antimicrobial and anticancer properties.
The uniqueness of N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide lies in its specific combination of the pyrrole and xanthene moieties, which confer distinct chemical and biological properties that can be exploited in various scientific and industrial applications.
特性
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(22-12-7-15-23-13-5-6-14-23)20-16-8-1-3-10-18(16)25-19-11-4-2-9-17(19)20/h1-6,8-11,13-14,20H,7,12,15H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNNYBIVAPTFRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2369036.png)

![(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2369041.png)

![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine](/img/structure/B2369045.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclohexylacetamide](/img/structure/B2369049.png)

![6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2369052.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide](/img/structure/B2369053.png)
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide](/img/structure/B2369055.png)


